molecular formula C16H12Br3NO4 B302942 2-Methyl-3-{[(2,4,6-tribromophenoxy)acetyl]amino}benzoic acid

2-Methyl-3-{[(2,4,6-tribromophenoxy)acetyl]amino}benzoic acid

Cat. No. B302942
M. Wt: 522 g/mol
InChI Key: SEIKTRTUCNCKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-{[(2,4,6-tribromophenoxy)acetyl]amino}benzoic acid, also known as TTABA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TTABA is a derivative of benzoic acid and is synthesized through a multi-step process.

Scientific Research Applications

2-Methyl-3-{[(2,4,6-tribromophenoxy)acetyl]amino}benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-Methyl-3-{[(2,4,6-tribromophenoxy)acetyl]amino}benzoic acid has been shown to exhibit anti-inflammatory, anti-tumor, and antibacterial properties. It has also been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
In material science, 2-Methyl-3-{[(2,4,6-tribromophenoxy)acetyl]amino}benzoic acid has been used as a building block for the synthesis of various functional materials, including liquid crystals, polymers, and metal-organic frameworks. 2-Methyl-3-{[(2,4,6-tribromophenoxy)acetyl]amino}benzoic acid has also been investigated for its potential applications in environmental science, including the removal of heavy metals from contaminated water.

Mechanism of Action

The mechanism of action of 2-Methyl-3-{[(2,4,6-tribromophenoxy)acetyl]amino}benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. 2-Methyl-3-{[(2,4,6-tribromophenoxy)acetyl]amino}benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-Methyl-3-{[(2,4,6-tribromophenoxy)acetyl]amino}benzoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-Methyl-3-{[(2,4,6-tribromophenoxy)acetyl]amino}benzoic acid has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-Methyl-3-{[(2,4,6-tribromophenoxy)acetyl]amino}benzoic acid inhibits the activity of COX-2, reduces the production of inflammatory mediators, and inhibits the growth of cancer cells. In vivo studies have shown that 2-Methyl-3-{[(2,4,6-tribromophenoxy)acetyl]amino}benzoic acid reduces inflammation, inhibits tumor growth, and improves cognitive function.

Advantages and Limitations for Lab Experiments

2-Methyl-3-{[(2,4,6-tribromophenoxy)acetyl]amino}benzoic acid has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2-Methyl-3-{[(2,4,6-tribromophenoxy)acetyl]amino}benzoic acid also has some limitations, including its high cost, low yield, and potential toxicity. Researchers must take these factors into consideration when designing experiments involving 2-Methyl-3-{[(2,4,6-tribromophenoxy)acetyl]amino}benzoic acid.

Future Directions

There are several future directions for research involving 2-Methyl-3-{[(2,4,6-tribromophenoxy)acetyl]amino}benzoic acid. One area of interest is the development of 2-Methyl-3-{[(2,4,6-tribromophenoxy)acetyl]amino}benzoic acid-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of interest is the synthesis of 2-Methyl-3-{[(2,4,6-tribromophenoxy)acetyl]amino}benzoic acid-based materials with novel properties for various applications, including sensing and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of 2-Methyl-3-{[(2,4,6-tribromophenoxy)acetyl]amino}benzoic acid and its potential toxicity.

Synthesis Methods

2-Methyl-3-{[(2,4,6-tribromophenoxy)acetyl]amino}benzoic acid is synthesized through a multi-step process that involves the reaction of 2-methyl-3-nitrobenzoic acid with 2,4,6-tribromophenol in the presence of a base. The resulting product is then reduced using a reducing agent, followed by the reaction with acetic anhydride to form 2-Methyl-3-{[(2,4,6-tribromophenoxy)acetyl]amino}benzoic acid. The synthesis method for 2-Methyl-3-{[(2,4,6-tribromophenoxy)acetyl]amino}benzoic acid has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.

properties

Product Name

2-Methyl-3-{[(2,4,6-tribromophenoxy)acetyl]amino}benzoic acid

Molecular Formula

C16H12Br3NO4

Molecular Weight

522 g/mol

IUPAC Name

2-methyl-3-[[2-(2,4,6-tribromophenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C16H12Br3NO4/c1-8-10(16(22)23)3-2-4-13(8)20-14(21)7-24-15-11(18)5-9(17)6-12(15)19/h2-6H,7H2,1H3,(H,20,21)(H,22,23)

InChI Key

SEIKTRTUCNCKAB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)COC2=C(C=C(C=C2Br)Br)Br)C(=O)O

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=C(C=C(C=C2Br)Br)Br)C(=O)O

Origin of Product

United States

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